6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a purine derivative with significant biochemical and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 6-position is achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Amination: The 8-position is functionalized with an amino group through nucleophilic substitution reactions, often using ethylene diamine or similar reagents.
Methylation: Methylation at the 3-position is carried out using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylene diamine, ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of substituted purine derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its role in cellular processes. It can act as an enzyme inhibitor or activator, influencing various metabolic pathways.
Medicine
Medically, this compound has potential applications in the treatment of diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular functions. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Xanthine: A structurally related compound with similar biochemical properties.
Caffeine: Another purine derivative with stimulant effects.
Theobromine: Found in cocoa, with mild stimulant properties.
Uniqueness
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-13-5-4(6(15)12-8(13)16)10-7(11-5)9-2-3-14/h14H,2-3H2,1H3,(H2,9,10,11)(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLZCRQLNHNHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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